5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile
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Overview
Description
5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound that features a benzo[d]oxazole core with a trifluoromethylthio group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile typically involves the reaction of 2-aminobenzoxazole with trifluoromethylthiolating agents under specific conditions. One common method includes the use of trifluoromethylthiolating reagents such as trifluoromethanesulfenyl chloride in the presence of a base like triethylamine. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzo[d]oxazole derivatives.
Scientific Research Applications
5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism by which 5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethylthio group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)benzo[d]oxazole-2-carbonitrile: Similar structure but lacks the thio group, which can affect its reactivity and applications.
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Contains a thiazole ring instead of an oxazole ring, leading to different chemical properties and applications.
Uniqueness
5-((Trifluoromethyl)thio)benzo[d]oxazole-2-carbonitrile is unique due to the presence of both the trifluoromethylthio group and the carbonitrile group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C9H3F3N2OS |
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Molecular Weight |
244.20 g/mol |
IUPAC Name |
5-(trifluoromethylsulfanyl)-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C9H3F3N2OS/c10-9(11,12)16-5-1-2-7-6(3-5)14-8(4-13)15-7/h1-3H |
InChI Key |
LTQVJQVQWPFSLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1SC(F)(F)F)N=C(O2)C#N |
Origin of Product |
United States |
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